(213C)hexadecanoic acid

Catalog No.
S1913421
CAS No.
287100-87-2
M.F
C16H32O2
M. Wt
257.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(213C)hexadecanoic acid

CAS Number

287100-87-2

Product Name

(213C)hexadecanoic acid

IUPAC Name

(213C)hexadecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

257.42 g/mol

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1

InChI Key

IPCSVZSSVZVIGE-XPOOIHDOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC[13CH2]C(=O)O

Tracing Fatty Acid Metabolism

Fatty acids are essential components of cells and play crucial roles in energy storage and signaling. Hexadecanoic acid-2-¹³C can be incorporated into cells or organisms, and its subsequent fate can be monitored using techniques like mass spectrometry. By analyzing the ¹³C enrichment in different metabolites, researchers can gain insights into various aspects of fatty acid metabolism, including:

  • De novo lipogenesis: This refers to the synthesis of fatty acids from scratch. By feeding cells with hexadecanoic acid-2-¹³C and measuring the ¹³C enrichment in other fatty acids, researchers can determine the contribution of de novo lipogenesis to cellular fatty acid pools .
  • Fatty acid oxidation: This process breaks down fatty acids for energy production. By measuring the release of ¹³CO₂ after administering hexadecanoic acid-2-¹³C, researchers can assess the rate of fatty acid oxidation in cells or tissues .
  • Elongation and desaturation: These processes modify the chain length and degree of unsaturation of fatty acids. By tracking the ¹³C label through these pathways, researchers can investigate the regulation and activity of enzymes involved in these modifications .

Studying Lipid-Protein Interactions

Fatty acids interact with various proteins in cells. Hexadecanoic acid-2-¹³C can be used as a probe to identify proteins that bind to this specific fatty acid. Techniques like immunoprecipitation followed by mass spectrometry can then be employed to isolate and identify these interacting proteins . This approach helps researchers understand the mechanisms by which fatty acids regulate cellular processes.

Hexadecanoic acid, commonly known as palmitic acid, is a saturated fatty acid with the chemical formula C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_{2}. It is characterized by a long carbon chain consisting of 16 carbon atoms and a carboxylic acid functional group. This compound is prevalent in both animal and plant fats, comprising a significant portion of palm oil, butter, and various dairy products. Palmitic acid can be represented structurally as CH3(CH2)14COOH\text{CH}_{3}(\text{CH}_{2})_{14}\text{COOH} and is classified as a straight-chain fatty acid with no double bonds, giving it the designation of being fully saturated .

Typical of fatty acids. These include:

  • Esterification: Reacting with alcohols to form esters, which are commonly used in the production of biodiesel and cosmetics.
  • Hydrogenation: The addition of hydrogen to unsaturated fatty acids can convert them into saturated forms; for hexadecanoic acid, this reaction is less relevant since it is already saturated.
  • Saponification: The reaction with strong bases (e.g., sodium hydroxide) produces soaps, specifically sodium palmitate .

The enthalpy of reaction for the hydrogenation of hexadecanoic acid has been measured at approximately 125.1±1.0-125.1\pm 1.0 kJ/mol in liquid phase conditions .

Hexadecanoic acid plays a crucial role in biological systems. It is primarily involved in:

  • Energy Storage: As a major component of triglycerides, palmitic acid serves as an energy reserve in adipose tissues.
  • Cell Membrane Structure: It contributes to the structural integrity and fluidity of cell membranes.
  • Metabolic Pathways: Palmitic acid is synthesized from acetyl-CoA through fatty acid synthesis pathways and can be further elongated or desaturated to form longer-chain fatty acids or unsaturated fatty acids .

Research indicates that palmitic acid can influence lipid metabolism and has been associated with increased levels of low-density lipoprotein cholesterol, potentially raising cardiovascular disease risk .

Palmitic acid can be synthesized through several methods:

  • Natural Extraction: It is predominantly obtained from natural sources such as palm oil, coconut oil, and animal fats through hydrolysis or saponification processes.
  • Chemical Synthesis: Laboratory synthesis can be achieved via the oxidation of palmitoleic acid or through the hydrolysis of triglycerides .
  • Microbial Fermentation: Certain microorganisms can also produce palmitic acid through fermentation processes that utilize carbohydrates as substrates .

Hexadecanoic acid has diverse applications across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in processed foods.
  • Cosmetics and Personal Care Products: Acts as an emollient and thickening agent in creams and lotions.
  • Pharmaceuticals: Utilized in drug formulation for its properties as a surfactant.
  • Industrial

Studies on hexadecanoic acid interactions focus on its metabolic effects and its role in lipid profiles. Research indicates that dietary intake of palmitic acid influences serum lipid levels, particularly increasing low-density lipoprotein cholesterol. This effect has implications for cardiovascular health, prompting investigations into dietary guidelines regarding saturated fat consumption . Additionally, palmitoylation—a process where palmitic acid is covalently attached to proteins—affects protein localization and function within cellular membranes .

Hexadecanoic acid shares structural similarities with other fatty acids but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

Compound NameChemical FormulaSaturationUnique Features
Octadecanoic AcidC18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2}SaturatedLonger carbon chain; found in cocoa butter.
Decanoic AcidC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}SaturatedShorter chain; commonly found in coconut oil.
Dodecanoic AcidC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}SaturatedIntermediate chain length; used in soaps.
Oleic AcidC18H34O2\text{C}_{18}\text{H}_{34}\text{O}_{2}UnsaturatedContains one double bond; prevalent in olive oil.

Hexadecanoic acid stands out due to its high prevalence in dietary fats and its significant impact on human health outcomes related to lipid metabolism. Its role as a precursor to longer-chain fatty acids further emphasizes its importance in biochemistry and nutrition .

Hexadecanoic acid, commonly known as palmitic acid, is a saturated fatty acid with a 16-carbon chain and the chemical formula CH₃(CH₂)₁₄COOH [1]. It represents one of the most abundant fatty acids found in nature and serves as a fundamental building block in lipid metabolism [1] [2]. The synthesis of (2-¹³C)hexadecanoic acid, where the second carbon atom is isotopically labeled with carbon-13, involves specialized chemical and enzymatic approaches that maintain the structural integrity of the molecule while incorporating the stable isotope [3].

Catalytic Esterification and Hydrolysis

Catalytic esterification represents a primary industrial method for the chemical synthesis of hexadecanoic acid and its derivatives, including isotopically labeled variants [4]. This process involves the reaction between a fatty alcohol and a carboxylic acid in the presence of a catalyst to form an ester bond, which can subsequently undergo hydrolysis to yield the desired fatty acid [5].

The esterification of hexadecanoic acid typically employs acid catalysts, with sulfated zirconia (SO₄²⁻/ZrO₂) demonstrating particular efficacy [5]. The reaction mechanism follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED) [6]. This process can be represented by the following reaction:

CH₃(CH₂)₁₄COOH + ROH ⇌ CH₃(CH₂)₁₄COOR + H₂O

Where R represents an alkyl group, typically methyl or ethyl [5] [6].

The catalytic activity in esterification reactions is influenced by several factors, including:

ParameterOptimal ConditionEffect on Conversion
Catalyst loading6 wt%Increases conversion up to optimal point
Temperature65°CHigher temperatures may cause methanol evaporation
Molar ratio (methanol:acid)25:1Excess methanol drives equilibrium toward products
Reaction time4 hoursEconomically optimal duration

Table 1: Optimal conditions for catalytic esterification of hexadecanoic acid [5] [7]

For the synthesis of (2-¹³C)hexadecanoic acid specifically, the esterification process must incorporate the isotopically labeled precursor at the appropriate position [8]. This can be achieved through selective esterification of a labeled carboxylic acid precursor, followed by chain extension reactions to reach the desired 16-carbon length [9].

The reverse process, hydrolysis, is equally important for obtaining pure hexadecanoic acid from its esters [10]. Alkaline hydrolysis (saponification) of palm oil, for instance, yields sodium palmitate, which upon acidification produces hexadecanoic acid with high purity [11]. The reaction proceeds as follows:

CH₃(CH₂)₁₄COOR + NaOH → CH₃(CH₂)₁₄COONa + ROH
CH₃(CH₂)₁₄COONa + HCl → CH₃(CH₂)₁₄COOH + NaCl

This approach can be adapted for the synthesis of isotopically labeled hexadecanoic acid by starting with appropriately labeled precursors [8] [12].

Thermal Decarboxylation of Higher Carboxylic Acids

Thermal decarboxylation represents another significant pathway for the synthesis of hexadecanoic acid, particularly when starting from higher carboxylic acids [13]. This process involves the removal of a carboxyl group (-COOH) from a beta-carbonyl carboxylic acid when heated, resulting in the release of carbon dioxide (CO₂) gas [14].

The mechanism of thermal decarboxylation can be understood through a series of electron movements [13] [14]. When a beta-carbonyl carboxylic acid is heated, the increased thermal energy allows the oxygen atom to abstract a hydrogen atom, forming a pi bond between carbon and oxygen [14]. This action leads to the cleavage of the bond connecting the carboxylic acid to the alkyl group, resulting in CO₂ release and the formation of a carbonyl compound [13] [14].

For the synthesis of (2-¹³C)hexadecanoic acid via decarboxylation, a higher carboxylic acid (C17 or C18) with appropriate isotopic labeling must be used as the starting material [13]. The decarboxylation process must be carefully controlled to ensure that the labeled carbon is retained at the desired position in the final product [9].

The thermal decarboxylation of carboxylic acids represents an ideal conversion process for biomass transformation because it eliminates two oxygen atoms for every carbon atom removed [13]. However, competing deoxygenation processes, such as dehydration, can result in the formation of reactive and more fragmented end products [13] [14].

Recent research has explored catalytic approaches to enhance the selectivity of decarboxylation reactions [15] [16]. For instance, nickel-based catalysts have shown promise in the hydrothermal catalytic deoxygenation of hexadecanoic acid, with decarbonylation emerging as the major route when catalyzed by Ni/ZrO₂ [16].

Biosynthetic Routes in Organisms

The biosynthesis of hexadecanoic acid in living organisms follows well-defined metabolic pathways that can be leveraged for the production of isotopically labeled variants, including (2-¹³C)hexadecanoic acid [17] [18]. Understanding these natural synthesis routes provides insights into potential biocatalytic approaches for producing labeled fatty acids [19].

Lipogenesis and Fatty Acid Synthase (FAS) Mechanisms

Lipogenesis, the metabolic process through which acetyl-CoA is converted to fatty acids, represents the primary biosynthetic route for hexadecanoic acid production in organisms [18]. This process occurs predominantly in the liver and adipose tissue of animals, as well as in various plant tissues [18] [20].

The central enzyme complex responsible for fatty acid synthesis is fatty acid synthase (FAS), a multi-enzyme protein that catalyzes the step-wise assembly of fatty acids from acetyl-CoA and malonyl-CoA building blocks [21] [22]. In mammals, FAS exists as a large, multifunctional polypeptide with distinct catalytic domains, while in bacteria and plants, the FAS components are typically separate proteins [21].

The biosynthesis of hexadecanoic acid via FAS proceeds through the following sequential steps [22] [23]:

  • Priming: Acetyl-CoA binds to the acyl carrier protein (ACP) domain of FAS, forming acetyl-ACP [24] [23].
  • Elongation cycle: This involves four reactions that add two-carbon units to the growing fatty acid chain [22] [24]:
    • Condensation: Malonyl-ACP reacts with acetyl-ACP, releasing CO₂ and forming a beta-ketoacyl-ACP.
    • Reduction: NADPH reduces the keto group to a hydroxyl group.
    • Dehydration: Water is eliminated, forming an enoyl-ACP.
    • Reduction: A second NADPH-dependent reduction saturates the double bond.
  • Cycle repetition: The elongation cycle repeats seven times, adding two carbons with each cycle, until a 16-carbon palmitoyl-ACP is formed [22] [23].
  • Termination: A thioesterase releases the free hexadecanoic acid from the FAS complex [21] [22].

For the biosynthesis of (2-¹³C)hexadecanoic acid, the incorporation of the isotopic label can be achieved by feeding organisms with (2-¹³C)acetyl-CoA or (2-¹³C)acetate as precursors [19] [25]. The labeled carbon will be incorporated at specific positions in the final product, depending on the biosynthetic pathway and the position of the label in the precursor [19].

The fatty acid biosynthesis pathway demonstrates remarkable conservation across different organisms, with variations in the organization and regulation of the FAS components [17] [21]. In bacteria and plants, the FAS system consists of separate enzymes (Type II FAS), while mammals utilize a single multifunctional enzyme complex (Type I FAS) [21].

Role of Acetyl-CoA Carboxylase (ACC) in Palmitate Production

Acetyl-CoA carboxylase (ACC) plays a crucial role in the biosynthesis of hexadecanoic acid by catalyzing the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to form malonyl-CoA [26] [27]. This reaction represents the rate-limiting step in the fatty acid synthesis pathway and is subject to tight regulatory control [27] [28].

ACC is a biotin-dependent enzyme that catalyzes the following reaction [27]:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The reaction proceeds through two distinct steps [27] [29]:

  • Carboxylation of biotin: ATP activates bicarbonate, which then carboxylates the biotin prosthetic group attached to ACC.
  • Transfer of the carboxyl group: The activated carboxyl group is transferred from biotin to acetyl-CoA, forming malonyl-CoA.

In mammals, two isoforms of ACC exist: cytosolic ACC1 and mitochondria-associated ACC2 [26] [28]. ACC1 produces malonyl-CoA primarily for fatty acid synthesis, while ACC2 generates malonyl-CoA that inhibits carnitine palmitoyl transferase 1 (CPT1), thereby regulating fatty acid oxidation [26] [28].

The activity of ACC is regulated through multiple mechanisms [27] [30]:

  • Allosteric regulation: Citrate activates ACC, while palmitoyl-CoA and other long-chain fatty acyl-CoAs inhibit it.
  • Covalent modification: Phosphorylation by AMP-activated protein kinase (AMPK) inhibits ACC activity.
  • Transcriptional control: Hormones like insulin and glucagon regulate ACC gene expression.

For the biosynthesis of (2-¹³C)hexadecanoic acid, the incorporation of the isotopic label at the second carbon position requires careful control of the ACC reaction [8] [19]. By providing (1-¹³C)acetyl-CoA as a substrate for ACC, the resulting (1,3-¹³C)malonyl-CoA will lead to the incorporation of the label at specific positions in the growing fatty acid chain, including the second carbon of the final hexadecanoic acid product [19] [25].

The malonyl-CoA produced by ACC serves as the primary carbon donor for fatty acid synthesis, with each elongation cycle utilizing one molecule of malonyl-CoA to add two carbons to the growing chain [26] [31]. After seven cycles of elongation, the resulting 16-carbon fatty acid, hexadecanoic acid, is released from the FAS complex [22] [23].

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.243585095 g/mol

Monoisotopic Mass

257.243585095 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2-~13~C)Hexadecanoic acid

Dates

Last modified: 08-16-2023

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